molecular formula C7H9F3O B2759809 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2384784-97-6

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2759809
CAS No.: 2384784-97-6
M. Wt: 166.143
InChI Key: ZGRANUGXRWNZJV-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound characterized by the presence of a trifluoromethyl group attached to a bicyclo[1.1.1]pentane ring system, which is further connected to a methanol group. This unique structure imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)-1-bicyclo[11This process can be achieved using carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often leverage advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which [3-(Trifluoromethyl)-1-bicyclo[111]pentanyl]methanol exerts its effects involves interactions with specific molecular targets and pathways The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol stands out due to its unique bicyclo[1.1.1]pentane ring system, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, offering advantages in terms of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRANUGXRWNZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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